

Spectroscopic Profile of Diphenyltin Oxide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Diphenyltin oxide*

Cat. No.: *B1583341*

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This technical guide provides a comprehensive overview of the spectroscopic data for **diphenyltin oxide**, a compound of significant interest in organotin chemistry. Due to the limited availability of complete, publicly accessible raw spectroscopic data for **diphenyltin oxide** at the time of this report, this guide presents a detailed analysis of available information and supplements it with a complete spectroscopic dataset for the closely related compound, diphenyltin dichloride, for illustrative purposes. The methodologies and interpretation principles discussed are broadly applicable to the spectroscopic analysis of **diphenyltin oxide** and related organotin compounds.

Spectroscopic Data Summary

While direct quantitative spectral data for **diphenyltin oxide** is not readily available in public databases, its spectroscopic characterization is a standard procedure in organometallic chemistry. The following sections detail the expected spectroscopic behavior based on its structure and provides a complete dataset for diphenyltin dichloride as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. Key nuclei for analysis include ^1H , ^{13}C , and ^{119}Sn .

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.8 - 7.9	Multiplet	4H	ortho-Protons of phenyl groups
7.4 - 7.6	Multiplet	6H	meta- and para-Protons of phenyl groups

^{13}C NMR Data

Chemical Shift (ppm)	Assignment
135.5	ipso-Carbon
131.0	ortho-Carbon
130.5	para-Carbon
129.0	meta-Carbon

^{119}Sn NMR Data

The ^{119}Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate organotin compounds, the chemical shifts typically appear in a characteristic range. The specific chemical shift for **diphenyltin oxide** would provide valuable information about its solution-state structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For **diphenyltin oxide**, key vibrational modes include those associated with the Sn-O-Sn linkage and the phenyl groups.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~1480, 1430	Strong	C=C stretching (aromatic ring)
~730, 690	Strong	C-H out-of-plane bending (aromatic)
~350	Strong	Sn-Cl stretching
~250	Medium	Sn-Phenyl stretching

For **diphenyltin oxide**, a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration would be expected, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organotin compounds, the isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Fragmentation

m/z	Relative Abundance	Assignment
344	Moderate	[Ph ₂ SnCl ₂] ⁺ (Molecular Ion)
309	High	[Ph ₂ SnCl] ⁺
273	Moderate	[PhSnCl ₂] ⁺
233	High	[PhSnCl] ⁺
197	High	[PhSn] ⁺
154	Moderate	[Ph ₂] ⁺
120	Moderate	[Sn] ⁺
77	High	[Ph] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organotin compounds like **diphenyltin oxide**.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR. For ^{119}Sn NMR, an external standard such as tetramethyltin (SnMe_4) can be used.
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (e.g., 200 ppm) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are generally required.
 - ^{119}Sn NMR: A multinuclear probe is tuned to the ^{119}Sn frequency. A wide spectral width is necessary due to the large chemical shift range of tin. A sufficient relaxation delay is crucial for quantitative measurements.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples like **diphenyltin oxide**, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

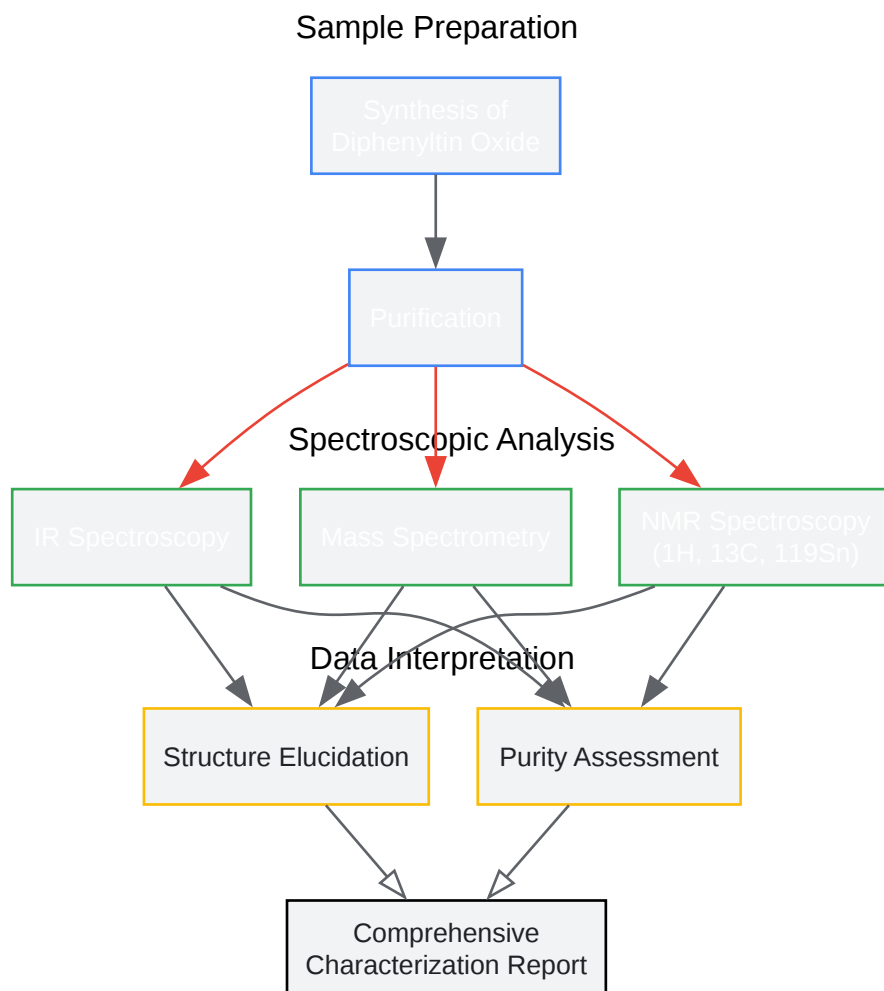
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile or thermally sensitive compounds.
- **Sample Preparation:** For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. For direct infusion analysis, a dilute solution of the sample is prepared.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range. The resulting mass spectrum shows the relative abundance of different fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **diphenyltin oxide**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of **diphenyltin oxide**.

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